![molecular formula C15H12Cl3NO3 B5199385 2-(2,4-dichlorophenoxy)ethyl (3-chlorophenyl)carbamate CAS No. 6328-35-4](/img/structure/B5199385.png)
2-(2,4-dichlorophenoxy)ethyl (3-chlorophenyl)carbamate
Overview
Description
2-(2,4-dichlorophenoxy)ethyl (3-chlorophenyl)carbamate, also known as fenoxycarb, is a carbamate insecticide that is widely used in agriculture and public health. Fenoxycarb is a white crystalline powder that is soluble in organic solvents and has a low solubility in water. Fenoxycarb is a potent insect growth regulator that acts by disrupting the normal development of insects, leading to their death.
Mechanism of Action
Fenoxycarb acts by disrupting the normal development of insects, leading to their death. Fenoxycarb inhibits the synthesis of chitin, a key component of the insect exoskeleton, which results in the disruption of the molting process. This leads to the accumulation of immature insects, which are unable to develop into adults and eventually die.
Biochemical and Physiological Effects:
Fenoxycarb has been shown to have minimal toxicity to mammals and birds, making it a safer alternative to other insecticides. Fenoxycarb is rapidly metabolized and eliminated from the body, reducing the risk of accumulation in the environment. Fenoxycarb has also been shown to have a low impact on non-target organisms, such as beneficial insects, which makes it a valuable tool for integrated pest management.
Advantages and Limitations for Lab Experiments
Fenoxycarb has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, making it a reliable tool for research. Fenoxycarb is also stable under a wide range of conditions, making it suitable for long-term storage. However, 2-(2,4-dichlorophenoxy)ethyl (3-chlorophenyl)carbamate has some limitations for lab experiments, including its limited solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for research on 2-(2,4-dichlorophenoxy)ethyl (3-chlorophenyl)carbamate. One area of research is the development of new formulations of 2-(2,4-dichlorophenoxy)ethyl (3-chlorophenyl)carbamate that are more effective and have a lower environmental impact. Another area of research is the study of the mechanisms of resistance to 2-(2,4-dichlorophenoxy)ethyl (3-chlorophenyl)carbamate in insect populations, which can help to develop new strategies for pest management. Finally, there is a need for further research on the potential effects of 2-(2,4-dichlorophenoxy)ethyl (3-chlorophenyl)carbamate on non-target organisms, such as pollinators, to ensure its safe use in pest management.
Synthesis Methods
Fenoxycarb can be synthesized by the reaction of 2-(2,4-dichlorophenoxy)ethanol with 3-chloroaniline in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate, which is then treated with methyl isocyanate to yield 2-(2,4-dichlorophenoxy)ethyl (3-chlorophenyl)carbamate. The overall reaction scheme is shown below:
Scientific Research Applications
Fenoxycarb has been extensively studied for its insecticidal properties and its potential use in pest control. Fenoxycarb has been shown to be effective against a wide range of insect pests, including mosquitoes, flies, cockroaches, and fleas. Fenoxycarb is also effective against insecticide-resistant strains of pests, making it a valuable tool for pest management.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO3/c16-10-2-1-3-12(8-10)19-15(20)22-7-6-21-14-5-4-11(17)9-13(14)18/h1-5,8-9H,6-7H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQZQDGNUFBVLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCCOC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979355 | |
Record name | 2-(2,4-Dichlorophenoxy)ethyl hydrogen (3-chlorophenyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6328-35-4 | |
Record name | NSC43668 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2,4-Dichlorophenoxy)ethyl hydrogen (3-chlorophenyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-DICHLOROPHENOXY)ETHYL N-(3-CHLOROPHENYL)CARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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